3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester
Overview
Description
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is an organic compound that belongs to the class of esters It is derived from 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester typically involves the esterification of 3-Hydroxy-4-nitrobenzoic acid with benzyl alcohol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester can undergo various chemical reactions, including:
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as a solvent.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-Hydroxy-4-nitrobenzoic acid and benzyl alcohol.
Reduction: 3-Amino-4-hydroxybenzoic acid benzyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active acid form, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-4-nitrobenzoic acid: The parent compound, which lacks the benzyl ester group.
4-Hydroxy-3-nitrobenzoic acid: An isomer with the hydroxyl and nitro groups in different positions.
3-Amino-4-hydroxybenzoic acid: A reduced form of the compound with an amino group instead of a nitro group.
Uniqueness
3-?Hydroxy-?4-?nitro-benzoic Acid Phenylmethyl Ester is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activities. The benzyl ester group also enhances the compound’s lipophilicity, which can affect its solubility and interaction with biological membranes .
Properties
Molecular Formula |
C14H11NO5 |
---|---|
Molecular Weight |
273.24 g/mol |
IUPAC Name |
benzyl 3-hydroxy-4-nitrobenzoate |
InChI |
InChI=1S/C14H11NO5/c16-13-8-11(6-7-12(13)15(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8,16H,9H2 |
InChI Key |
KFIAJZHABCPMKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.